molecular formula C20H16O4 B14496284 8-Acetyl-5-methoxynaphthalen-1-yl benzoate CAS No. 64725-90-2

8-Acetyl-5-methoxynaphthalen-1-yl benzoate

Cat. No.: B14496284
CAS No.: 64725-90-2
M. Wt: 320.3 g/mol
InChI Key: KHRSLUNXARRAOS-UHFFFAOYSA-N
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Description

8-Acetyl-5-methoxynaphthalen-1-yl benzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an acetyl group at the 8th position, a methoxy group at the 5th position, and a benzoate ester at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate typically involves the esterification of 8-acetyl-5-methoxynaphthalene with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites that exert therapeutic effects.

Comparison with Similar Compounds

    Naphthalene: The parent compound, known for its simple aromatic structure.

    8-Methoxynaphthalene: Lacks the acetyl and benzoate groups, resulting in different chemical properties.

    5-Acetyl-1-naphthol: Contains an acetyl group but lacks the methoxy and benzoate groups.

Uniqueness: 8-Acetyl-5-methoxynaphthalen-1-yl benzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

64725-90-2

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(8-acetyl-5-methoxynaphthalen-1-yl) benzoate

InChI

InChI=1S/C20H16O4/c1-13(21)15-11-12-17(23-2)16-9-6-10-18(19(15)16)24-20(22)14-7-4-3-5-8-14/h3-12H,1-2H3

InChI Key

KHRSLUNXARRAOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OC)C=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

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